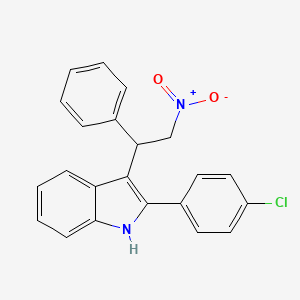

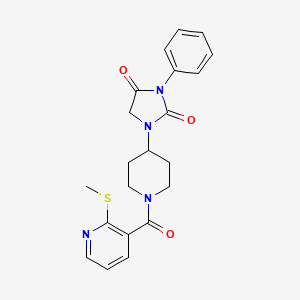

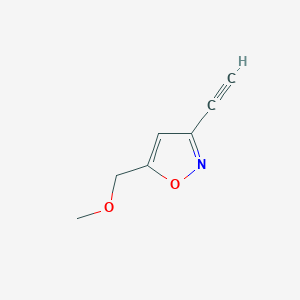

![molecular formula C16H11F2N5O B2626689 N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1385320-14-8](/img/structure/B2626689.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound. It is a key structural fragment of antiviral agents . The compound is part of the pyrimidine family, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes a cyano group and a 2,4-difluorophenyl group.Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the synthesis of this compound . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Scientific Research Applications

Antiviral Activity : One study explored the antiviral activity of pyrazolo[3,4-d]pyrimidine analogues. They found that some derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Tumor Imaging in PET Scans : Another study synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for potential use in tumor imaging with Positron Emission Tomography (PET). They observed significant differences in tumor uptake among the synthesized compounds (Xu et al., 2012).

Regioselective Synthesis : Research into the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines found methods to synthesize these compounds with specific substituents, which could be relevant for various applications (Drev et al., 2014).

Synthesis of Pyrazolo[3,4-d]pyrimidines : A study detailed new syntheses of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol and oxyallopurinol. These compounds have potential applications in medicinal chemistry (Hildick & Shaw, 1971).

Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine analogues of carboxin were synthesized for their potential fungicidal activity. The study aimed to identify compounds with high fungicidal activity in fungal growth assays (Huppatz, 1985).

Inhibitors for Acute Ischemic Stroke : A series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential for treatment of acute ischemic stroke (Mukaiyama et al., 2007).

Antimicrobial Activity : The synthesis and antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives were explored, indicating potential applications in developing new antimicrobial agents (Gein et al., 2010).

PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : A study synthesized a specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation (Wang et al., 2018).

properties

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N5O/c1-9-4-5-23-15(21-9)12(8-20-23)16(24)22-14(7-19)11-3-2-10(17)6-13(11)18/h2-6,8,14H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGQQMTYMPDTRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C=C1)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)

![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)

![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)